molecular formula C13H13NO2 B14523946 1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester CAS No. 62786-72-5

1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester

Cat. No.: B14523946
CAS No.: 62786-72-5
M. Wt: 215.25 g/mol
InChI Key: UBGVXSDZCGLHEG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by a carboxylic acid group at the second position, a methyl group at the fourth position, and a phenylmethyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving palladium, ruthenium, or iron, is common in industrial settings due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and pyrrole alcohols .

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2-carboxylic acid, 4-methyl-, phenylmethyl ester is unique due to the presence of both a methyl group and a phenylmethyl ester group, which confer distinct chemical and physical properties. These structural features make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

62786-72-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

benzyl 4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-10-7-12(14-8-10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3

InChI Key

UBGVXSDZCGLHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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